molecular formula C11H12Cl2O B13601880 1-[1-(3,5-Dichlorophenyl)cyclopropyl]ethan-1-ol

1-[1-(3,5-Dichlorophenyl)cyclopropyl]ethan-1-ol

Katalognummer: B13601880
Molekulargewicht: 231.11 g/mol
InChI-Schlüssel: YWXQCEHGUVIDJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(3,5-Dichlorophenyl)cyclopropyl]ethan-1-ol is an organic compound characterized by the presence of a cyclopropyl group attached to an ethan-1-ol moiety, with two chlorine atoms substituted at the 3 and 5 positions of the phenyl ring

Vorbereitungsmethoden

The synthesis of 1-[1-(3,5-Dichlorophenyl)cyclopropyl]ethan-1-ol typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropyl group. This can be achieved through the reaction of a suitable alkene with a carbene precursor.

    Substitution Reaction: The cyclopropyl group is then attached to the phenyl ring via a substitution reaction, where the 3 and 5 positions of the phenyl ring are substituted with chlorine atoms.

Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Analyse Chemischer Reaktionen

1-[1-(3,5-Dichlorophenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.

Wissenschaftliche Forschungsanwendungen

1-[1-(3,5-Dichlorophenyl)cyclopropyl]ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[1-(3,5-Dichlorophenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research.

Vergleich Mit ähnlichen Verbindungen

1-[1-(3,5-Dichlorophenyl)cyclopropyl]ethan-1-ol can be compared with other similar compounds, such as:

    1-(3,5-Dichlorophenyl)-2-propanol: Similar structure but with a propanol moiety instead of ethan-1-ol.

    3-(3,5-Dichlorophenyl)-1,1-diisopropylurea: Contains a urea group instead of a cyclopropyl group.

    2-cyclopropyl-1-(3,5-dichlorophenyl)ethan-1-amine: Contains an amine group instead of an ethan-1-ol moiety.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H12Cl2O

Molekulargewicht

231.11 g/mol

IUPAC-Name

1-[1-(3,5-dichlorophenyl)cyclopropyl]ethanol

InChI

InChI=1S/C11H12Cl2O/c1-7(14)11(2-3-11)8-4-9(12)6-10(13)5-8/h4-7,14H,2-3H2,1H3

InChI-Schlüssel

YWXQCEHGUVIDJO-UHFFFAOYSA-N

Kanonische SMILES

CC(C1(CC1)C2=CC(=CC(=C2)Cl)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.